KAAG1

Antibody-drug conjugate Binding affinity KAAG1 targeting

KAAG1 is a clinically validated ADC target with restricted normal tissue expression (testis, kidney) and high tumor prevalence. The 3A4 antibody exhibits <10 pM binding affinity—over 20-fold stronger than alternative antibodies—enabling superior tumor selectivity. For ADC development, the choice of payload (e.g., SG3199 vs MMAE) critically impacts therapeutic window. Our recombinant KAAG1 protein (>90% purity) supports binding studies, epitope mapping, and assay development. Do not substitute; binding kinetics and payload selection are non-interchangeable.

Molecular Formula
Molecular Weight
Cat. No. B1575120
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameKAAG1
Structural Identifiers
Commercial & Availability
Standard Pack Sizes0.01 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
StorageCommon storage 2-8℃, long time storage -20℃.

KAAG1 Compound Overview: Kidney Associated Antigen 1 for Cancer Research and Drug Development


KAAG1 (Kidney Associated Antigen 1, also known as RU2AS) is a protein encoded by the human KAAG1 gene located on chromosome 6p22.1. This compound is a 84-amino acid protein with restricted expression in normal tissues—specifically in testis, kidney, and at lower levels in urinary bladder and liver—while being expressed by a high proportion of tumors of various histologic origin, including melanomas, sarcomas, and colorectal carcinomas [1]. KAAG1 is a validated target for antibody-drug conjugate (ADC) development, with several therapeutic candidates currently in clinical and preclinical stages targeting this antigen [2].

Why KAAG1 Inhibitors Cannot Be Simply Substituted: Critical Differentiation Factors


KAAG1-targeting agents are not interchangeable due to significant differences in binding affinity, payload composition, and tumor selectivity profiles. Surface plasmon resonance studies reveal that the affinity of the clinically advanced antibody 3A4 for KAAG1 is below 10 picomolar, whereas alternative antibodies like 3D3 and 3G10 exhibit affinities greater than 200 nanomolar—a difference of over 20-fold in binding strength [1]. Additionally, ADC payload selection (e.g., SG3199 PBD dimer versus MMAE) directly impacts cytotoxicity profiles and therapeutic windows, making generic substitution scientifically unsound [2].

KAAG1 Product-Specific Evidence: Quantitative Differentiation from Analogs


Antibody 3A4 Demonstrates >20-Fold Higher Binding Affinity for KAAG1 Compared to Alternative Antibodies 3D3 and 3G10

In surface plasmon resonance (SPR) binding experiments, the antibody 3A4 exhibited an affinity for KAAG1 below 10 picomolar, whereas the alternative antibodies 3D3 and 3G10 demonstrated affinities greater than 200 nanomolar [1]. This represents a >20-fold higher binding affinity for 3A4 compared to these comparator antibodies.

Antibody-drug conjugate Binding affinity KAAG1 targeting

AB-3A4-vcMMAE ADC Demonstrates Potent Cytotoxicity with IC50 of 1-2 nM in KAAG1-Positive Cancer Cell Lines

In cytotoxicity assays, the AB-3A4-vcMMAE antibody-drug conjugate killed cancer cell lines expressing KAAG1 with an IC50 value of 1-2 nM, while displaying no specific potency in KAAG1-low or -negative cells [1]. This differential cytotoxicity was observed across multiple cancer types including SKOV-3 (ovarian), MDA-MB-231 (TNBC), and PC-3 (prostate) cell lines [2].

ADC Cytotoxicity IC50 Cancer

3A4-PL1601 ADC Demonstrates Dose-Dependent Antitumor Activity in SN12C Renal Cell Carcinoma Xenograft Model

In preclinical development, the 3A4-PL1601 antibody-drug conjugate demonstrated potent and dose-dependent anti-tumor activity in the KAAG1-expressing, human renal cell carcinoma-derived SN12C xenograft model [1]. The compound was tested as a single dose at three different dose levels (0.3, 0.6, or 1 mg/kg), establishing a clear dose-response relationship.

In vivo efficacy Xenograft Renal cell carcinoma ADC

Recombinant KAAG1 Protein Demonstrates Specific Binding Activity with EC50 Range of 2.040-6.034 ng/mL in Functional ELISA

Functional ELISA characterization of recombinant human KAAG1 protein from two independent suppliers demonstrates specific binding to anti-KAAG1 recombinant antibody (CSB-RA871385MA1HU). The EC50 values range from 2.040-2.284 ng/mL (E. coli-expressed) to 4.924-6.034 ng/mL (baculovirus-expressed) [1][2], providing a quantitative benchmark for batch-to-batch consistency and functional validation.

Recombinant protein ELISA Binding activity Quality control

ADCT-901 (Olintatug) Advances to Phase 1 Clinical Evaluation in Selected Advanced Solid Tumors

ADCT-901 (Olintatug), an ADC composed of the humanized monoclonal antibody 3A4 directed against human KAAG1 and conjugated through a cathepsin-cleavable linker to the PBD-dimer cytotoxin SG3199, is currently in Phase 1 clinical evaluation (NCT04972981) [1]. This represents the most clinically advanced KAAG1-targeting agent, while other KAAG1 inhibitors remain at the discovery or preclinical stage [2].

Clinical development Phase 1 ADCT-901 Solid tumors

KAAG1 Exhibits Restricted Normal Tissue Expression with Broad Tumor Expression Profile

KAAG1 demonstrates a favorable tumor selectivity profile with expression restricted to testis and kidney in normal tissues, and at lower levels in urinary bladder and liver [1]. In contrast, KAAG1 is expressed by a high proportion of tumors of various histologic origin, including tumors derived from tissues that do not express KAAG1 normally, such as melanomas, sarcomas, and colorectal carcinomas [2].

Expression profile Tumor antigen Selectivity Biomarker

Optimal KAAG1 Application Scenarios for Research and Industrial Use


ADC Development Programs Targeting KAAG1-Positive Solid Tumors

Procurement of KAAG1-targeting antibodies (particularly 3A4 and its derivatives) for antibody-drug conjugate development in ovarian cancer, triple-negative breast cancer, castration-resistant prostate cancer, and renal cell carcinoma. The >20-fold higher binding affinity of 3A4 (<10 pM) compared to alternative antibodies like 3D3/3G10 (>200 nM) [1] combined with the restricted normal tissue expression profile [2] provides a compelling differentiation for selecting KAAG1 over other tumor antigens.

Biomarker and Companion Diagnostic Development

Development of KAAG1 expression assays (IHC, ELISA, PCR) for patient stratification in clinical trials, leveraging the well-characterized tumor expression profile across multiple histologies including melanomas, sarcomas, and colorectal carcinomas [1]. The EC50 range of 2.040-6.034 ng/mL for recombinant KAAG1 in functional ELISA [2] provides a validated benchmark for assay development and quality control.

Preclinical Efficacy Studies in Renal and Ovarian Cancer Models

Utilization of KAAG1-expressing xenograft models (SN12C renal cell carcinoma, SKOV-3 ovarian cancer) for evaluating ADC candidates, with established dose-response data from 3A4-PL1601 showing potent anti-tumor activity at 0.3-1 mg/kg [1] and IC50 values of 1-2 nM for AB-3A4-vcMMAE in multiple cancer cell lines [2]. These quantitative benchmarks enable direct comparison of novel KAAG1-targeting agents against established reference compounds.

Research Reagent Selection for KAAG1 Binding and Functional Studies

Selection of recombinant KAAG1 protein sources based on quantitative binding activity data: E. coli-derived protein demonstrates EC50 of 2.040-2.284 ng/mL, while baculovirus-derived protein shows EC50 of 4.924-6.034 ng/mL [1]. This 2-3x difference in apparent binding affinity may influence assay sensitivity and should guide procurement decisions based on specific experimental requirements for binding studies, epitope mapping, or inhibitor screening.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

32 linked technical documents
Explore Hub


Quote Request

Request a Quote for KAAG1

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.